molecular formula C12H12F4O2 B13420640 Ethyl 3-[2-fluoro-6-(trifluoromethyl)phenyl]propanoate CAS No. 376641-10-0

Ethyl 3-[2-fluoro-6-(trifluoromethyl)phenyl]propanoate

Cat. No.: B13420640
CAS No.: 376641-10-0
M. Wt: 264.22 g/mol
InChI Key: ACGYYVNOBYFDTI-UHFFFAOYSA-N
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Description

Ethyl 3-[2-fluoro-6-(trifluoromethyl)phenyl]propanoate is an ethyl ester featuring a propanoate backbone substituted with a 2-fluoro-6-(trifluoromethyl)phenyl group. This compound is characterized by its ortho-substituted fluorine and trifluoromethyl groups on the aromatic ring, which confer unique electronic and steric properties. Such fluorinated aromatic esters are frequently employed as intermediates in pharmaceutical and agrochemical synthesis due to their stability and bioactivity .

Properties

CAS No.

376641-10-0

Molecular Formula

C12H12F4O2

Molecular Weight

264.22 g/mol

IUPAC Name

ethyl 3-[2-fluoro-6-(trifluoromethyl)phenyl]propanoate

InChI

InChI=1S/C12H12F4O2/c1-2-18-11(17)7-6-8-9(12(14,15)16)4-3-5-10(8)13/h3-5H,2,6-7H2,1H3

InChI Key

ACGYYVNOBYFDTI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C=CC=C1F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[2-fluoro-6-(trifluoromethyl)phenyl]propanoate typically involves the esterification of 3-[2-fluoro-6-(trifluoromethyl)phenyl]propanoic acid with ethanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is common. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[2-fluoro-6-(trifluoromethyl)phenyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The fluorine atoms on the aromatic ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: 3-[2-fluoro-6-(trifluoromethyl)phenyl]propanoic acid.

    Reduction: 3-[2-fluoro-6-(trifluoromethyl)phenyl]propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-[2-fluoro-6-(trifluoromethyl)phenyl]propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-[2-fluoro-6-(trifluoromethyl)phenyl]propanoate involves its interaction with molecular targets through its ester and fluorinated aromatic functionalities. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with biological targets. The fluorinated aromatic ring can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s biological activity.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The ortho-fluoro and para-trifluoromethyl substitution pattern distinguishes this compound from analogs. For example:

  • Ethyl 3-oxo-3-(3-(trifluoromethyl)phenyl)propanoate (CAS 1717-42-6): Contains a ketone group (3-oxo) and meta-trifluoromethyl substitution, reducing steric hindrance compared to the ortho-substituted target compound. This structural difference impacts reactivity and solubility .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Substituents
Ethyl 3-[2-fluoro-6-(trifluoromethyl)phenyl]propanoate C₁₂H₁₁F₄O₂ 280.21* Not reported 2-F, 6-CF₃, ethyl ester
Ethyl 3-oxo-3-(3-(trifluoromethyl)phenyl)propanoate C₁₂H₁₁F₃O₃ 284.21 267.2 3-CF₃, 3-oxo, ethyl ester
Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate C₁₄H₁₃ClFNO₃ 297.71 Not reported 2-Cl, 6-F, isoxazole, ethyl ester

*Calculated based on substituent contributions.

The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the ethyl ester group improves solubility in organic solvents compared to methyl esters .

Research Findings and Bioactivity

  • Agrochemical Potential: Trifluoromethyl and fluoro substituents are linked to enhanced pesticidal activity, as seen in imidazo-pyridine derivatives from , which target insect nicotinic acetylcholine receptors .

Key Differentiators and Challenges

  • Metabolic Stability : Fluorination generally reduces metabolic degradation, but the ethyl ester may be more prone to hydrolysis than bulkier esters, affecting bioavailability .

Biological Activity

Ethyl 3-[2-fluoro-6-(trifluoromethyl)phenyl]propanoate (CAS No. 376641-10-0) is a fluorinated organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group and a fluorine atom attached to a phenyl ring, with the molecular formula C12H12F4O2 and a molecular weight of approximately 264.216 g/mol . The unique electronic properties imparted by these fluorinated substituents enhance its lipophilicity and metabolic stability, which are crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound's structure allows it to interact selectively with various enzymes, potentially modulating their activity.
  • Receptor Binding : The trifluoromethyl group enhances binding affinity to specific receptors, influencing various signaling pathways.
  • Bioactivity Enhancement : Fluorinated compounds often exhibit increased membrane permeability, leading to enhanced antimicrobial and neuroprotective effects.

Biological Activities

Research indicates that this compound exhibits significant biological activities, which can be categorized as follows:

Antimicrobial Activity

Fluorinated compounds are known for their enhanced antimicrobial properties. Studies suggest that this compound may possess increased efficacy against various pathogens due to improved membrane penetration capabilities.

Neuroprotective Effects

Some analogs of fluorinated compounds have demonstrated neuroprotective effects in models of neuroinflammation. This compound may show potential in treating neurodegenerative diseases by modulating inflammatory pathways .

Anti-inflammatory Properties

The compound may also play a role in modulating inflammatory cytokines, contributing to its therapeutic potential in inflammatory conditions.

Data Table: Biological Activity Overview

Activity TypeDescriptionReferences
AntimicrobialEnhanced activity against various pathogens
NeuroprotectiveProtective effects in neuroinflammation models
Anti-inflammatoryModulation of inflammatory cytokines

Case Studies and Research Findings

  • Agrochemical Applications : this compound has been investigated for its potential use as an herbicide and insecticide. Its fluorinated structure enhances its bioactivity against target organisms, making it a candidate for further development in agrochemicals.
  • Pharmaceutical Development : The compound's unique properties have led to its exploration in drug development. It has been noted that fluorinated compounds often exhibit improved pharmacokinetic profiles, which could translate into better therapeutic outcomes in clinical settings .
  • Comparative Studies : Research comparing this compound with structurally similar compounds has highlighted its distinctive biological behavior due to specific trifluoromethyl and fluoro substitutions. These studies are vital for understanding the compound's full potential within biological systems.

Q & A

Basic Research Questions

Q. What synthetic methods are commonly employed to prepare Ethyl 3-[2-fluoro-6-(trifluoromethyl)phenyl]propanoate?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or Friedel-Crafts acylation. For example, Grignard reagents (e.g., fluorophenylmagnesium bromide) may react with ethyl cyanoacetate derivatives, followed by hydrolysis and esterification. Similar routes are documented for ethyl 3-(2-fluorophenyl)propanoate analogs, where brominated intermediates are key .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Use 1H^{1}\text{H} NMR (to identify ethyl ester protons and aromatic splitting patterns), 19F^{19}\text{F} NMR (to resolve trifluoromethyl and fluoro substituents), and LC-MS (for molecular ion confirmation, e.g., m/z 450 [M+H2_2O]+^+ under specific conditions). HPLC retention time comparisons (e.g., 0.90 minutes in reversed-phase systems) are critical for purity validation .

Q. How does the electron-withdrawing nature of substituents influence the compound’s reactivity?

  • Methodological Answer : The 2-fluoro and 6-trifluoromethyl groups deactivate the aromatic ring, directing electrophilic substitutions to meta positions. Reactivity studies on ethyl 3-(3-trifluoromethylphenyl)propanoate suggest using Lewis acids (e.g., BF3_3) to enhance regioselectivity in further functionalization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported hydrolysis rates under varying solvent conditions?

  • Methodological Answer : Discrepancies may arise from solvent polarity effects on transition states. Conduct kinetic studies using buffered aqueous-organic mixtures (e.g., acetonitrile/water) with HPLC monitoring. Compare results to computational solvation models (DFT) to identify solvent-specific stabilization effects, as seen in studies on fluorinated esters .

Q. What strategies address steric hindrance during derivatization of the trifluoromethyl-substituted phenyl ring?

  • Methodological Answer : Steric effects from the 6-trifluoromethyl group can hinder ortho substitution. Use bulky directing groups (e.g., sulfonic acid) or transition-metal catalysts (e.g., Pd-mediated C–H activation) to bypass steric limitations. Computational docking studies on analogous compounds recommend optimizing reaction temperatures (e.g., 80–100°C) to improve yields .

Q. How can metabolic pathways of this compound be mapped in biological systems?

  • Methodological Answer : Radiolabeled (14C^{14}\text{C}) analogs are incubated with hepatocytes, followed by LC-MS/MS to track metabolites. Comparative studies with ethyl 3-(3-trifluoromethylphenyl)propanoate reveal esterase-mediated hydrolysis as a primary pathway. Accelerated stability testing (40°C/75% RH) identifies degradation products for toxicological profiling .

Data Interpretation & Challenges

Q. Why do conflicting reports exist on the compound’s stability in polar aprotic solvents?

  • Methodological Answer : Stability variations may stem from trace moisture or acidic impurities. Implement Karl Fischer titration to quantify water content in solvents and use accelerated degradation studies (e.g., 40°C for 14 days) with 19F^{19}\text{F} NMR to monitor decomposition. Prior work on fluorinated esters highlights the need for anhydrous storage .

Q. What computational tools predict substituent effects on reaction outcomes?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions and transition states. For example, Fukui indices predict nucleophilic attack sites on the fluorinated aryl ring, aligning with experimental data on similar trifluoromethylphenyl derivatives .

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